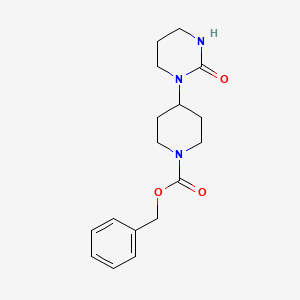

Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate

概要

説明

Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H23N3O3 It is a derivative of piperidine and diazinane, featuring a benzyl group and a carboxylate ester

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with diazinane intermediates. The process may include steps such as:

Formation of the diazinane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

Esterification: The final step involves the esterification of the piperidine carboxylate with the diazinane derivative.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions:

Oxidation: Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, resulting in alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives.

科学的研究の応用

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Materials Science: It can be incorporated into polymer matrices to modify their properties.

Biology and Medicine:

Drug Development: Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate has potential as a scaffold for designing new pharmaceuticals, particularly in the treatment of central nervous system disorders.

Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Pharmaceuticals: It can be employed in the production of active pharmaceutical ingredients.

作用機序

The mechanism of action of Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways.

類似化合物との比較

Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate: This compound is unique due to its specific structural features, such as the presence of both piperidine and diazinane rings.

N-{1-benzyl-4-[2-(2,6-dimethyl-phenoxy)-acetylamino]-3-hydroxy-5-phenyl-pentyl}-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide: This compound shares structural similarities but differs in its functional groups and overall molecular architecture.

Uniqueness: this compound stands out due to its combination of piperidine and diazinane rings, which confer unique chemical and biological properties

生物活性

Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate (CAS: 164519-21-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 317.38 g/mol. The compound features a piperidine ring fused with a diazinane moiety, which contributes to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H23N3O3 |

| Molar Mass | 317.38 g/mol |

| Density | 1.222 g/cm³ |

| Boiling Point | 543.5 °C |

| pKa | 14.38 |

| Hazard Class | Irritant |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Diazinane Ring : Cyclization reactions using appropriate precursors.

- Benzylation : Introduction of the benzyl group via reactions with benzyl halides in the presence of a base.

- Esterification : Final esterification of the piperidine carboxylate with the diazinane derivative .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzymatic activity, influencing various metabolic pathways. For instance, it has been noted for potential applications in treating central nervous system disorders by acting on dopamine receptors .

Pharmacological Studies

Recent studies have highlighted the compound's role as a scaffold for developing new pharmaceuticals:

- Dopamine Receptor Antagonism : Research indicates that related compounds exhibit selective antagonism at dopamine receptor subtypes, particularly D4R, which is implicated in conditions like Parkinson’s disease .

Case Studies

A notable study focused on the development of D4R antagonists using derivatives of piperidine and diazinane structures, demonstrating improved stability and potency compared to previous analogs. The most effective compounds showed significant brain penetration and favorable pharmacokinetic profiles .

Applications in Drug Development

This compound serves as a promising candidate for further research in:

- CNS Disorders : Targeting dopamine receptors to manage symptoms associated with Parkinson’s disease and other neurological conditions.

- Chemical Probes : Utilized in biological studies to explore metabolic pathways and receptor interactions.

- Pharmaceutical Intermediates : Its unique structure allows for modifications that can lead to new therapeutic agents .

特性

IUPAC Name |

benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c21-16-18-9-4-10-20(16)15-7-11-19(12-8-15)17(22)23-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFLTVRGXRGMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622763 | |

| Record name | Benzyl 4-(2-oxotetrahydropyrimidin-1(2H)-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164519-21-5 | |

| Record name | Phenylmethyl 4-(tetrahydro-2-oxo-1(2H)-pyrimidinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164519-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(2-oxotetrahydropyrimidin-1(2H)-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。